n-Propylhydrazine hydrochloride

Description

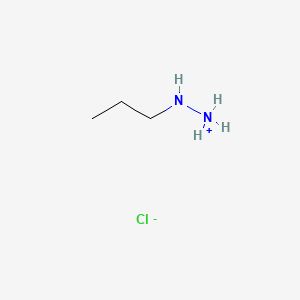

Structure

3D Structure of Parent

Properties

IUPAC Name |

propylaminoazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNFFIGQDGOCIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-66-5 | |

| Record name | Hydrazine, propyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Strategies and Methodological Advancements for N Propylhydrazine Hydrochloride

Established Reaction Pathways for its Preparation

The synthesis of n-propylhydrazine and its subsequent conversion to the hydrochloride salt can be achieved through several established chemical routes. These pathways primarily involve the formation of a nitrogen-carbon bond through reductive or alkylating processes.

Reductive Amination and Condensation Approaches

Reductive amination represents a prominent strategy for synthesizing n-propylhydrazine. This method typically involves a two-step sequence within a single pot: the condensation of a three-carbon carbonyl compound, such as propanal, with hydrazine (B178648) to form an intermediate hydrazone, followed by the selective reduction of the carbon-nitrogen double bond.

Recent advancements have introduced biocatalytic methods for this transformation. Imine reductases (IREDs) have been successfully employed in the reductive amination of various carbonyls with hydrazines. nih.gov This enzymatic approach facilitates the initial condensation of the carbonyl with one of the amino groups of hydrazine to generate the hydrazone intermediate, which is then selectively reduced. nih.gov A notable example is the use of an engineered IRED from Myxococcus stipitatus, which has proven effective in producing non-cyclic hydrazines. nih.gov

Chemical methods for reductive amination are also well-established. One efficient protocol utilizes α-picoline-borane as the reducing agent in a one-pot reaction, which avoids the need to isolate the hydrazone intermediate. organic-chemistry.org Another approach employs a nickel-catalyzed reaction where hydrazine hydrate (B1144303) serves as both the nitrogen and hydrogen source, offering a low-cost methodology for converting aldehydes or ketones into their corresponding primary amines, a principle adaptable to hydrazine synthesis. rsc.org

Comparison of Reductive Amination Methods

| Method | Key Reagents/Catalysts | Key Features | Source(s) |

|---|---|---|---|

| Enzymatic Reductive Hydrazination | Imine Reductase (IRED), Carbonyl (e.g., Propanal), Hydrazine | High selectivity; environmentally friendly conditions; can be coupled with a hydrogenase cofactor regeneration system for scalability. | nih.gov |

| α-Picoline-Borane Reduction | Carbonyl, Hydrazine, α-Picoline-Borane, Acid Catalyst (optional) | Efficient one-pot synthesis; avoids toxic reagents; applicable to a wide range of substrates. | organic-chemistry.org |

| Nickel-Catalyzed Reductive Amination | Carbonyl, Hydrazine Hydrate, Mesostructured Alumina-Supported Ni Catalyst | Uses hydrazine as both N and H source; low-cost and robust catalytic system. | rsc.org |

Halide Displacement and Alkylation Routes

Direct alkylation of hydrazine with a propyl halide, such as 1-chloropropane (B146392) or 1-bromopropane, is a classical route to n-propylhydrazine. This SN2 reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the propyl halide. A primary challenge in this approach is controlling the degree of alkylation, as the product, n-propylhydrazine, can be more nucleophilic than hydrazine itself, leading to the formation of di- and tri-substituted byproducts.

The reductive alkylation of hydrazine derivatives is a more controlled alternative. organic-chemistry.org This method allows for the direct synthesis of N-alkylhydrazine derivatives by fine-tuning the substrates and the stoichiometry of the reagents in a one-pot process. organic-chemistry.org The use of specific reducing agents like α-picoline-borane can provide higher selectivity for the desired mono-alkylated product. organic-chemistry.org

Alternative Synthetic Protocols and Innovations

Beyond the primary routes, other protocols offer innovative ways to synthesize hydrazine derivatives. One such method involves the reduction of N-nitroso compounds. For instance, the synthesis of a related compound, 1-phenyl-1-n-propyl-hydrazine, was achieved by reducing the corresponding N-nitroso-N-propylaniline with lithium aluminum hydride (LAH). prepchem.com This suggests a potential pathway for n-propylhydrazine, beginning with the nitrosation of propylamine (B44156) followed by reduction.

Enzymatic processes represent a significant innovation, offering high efficiency and sustainability. The development of H₂-driven double reductive hydrazination showcases a scalable and atom-efficient biocatalytic system. nih.gov These IRED-catalyzed reactions can achieve high turnover frequencies, demonstrating their potential for industrial application. nih.gov

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield of n-propylhydrazine hydrochloride while minimizing impurities. Key variables include solvent, temperature, reaction time, and the molar ratio of reactants.

Systematic studies on related hydrazine syntheses have shown that the choice of solvent and temperature is crucial. For example, in a multi-component reaction involving hydrazine hydrate, conducting the reaction in a solvent like DMF under reflux conditions was found to produce the highest yield. researchgate.net Increasing the molar equivalents of hydrazine hydrate was also shown to significantly improve product formation. researchgate.net However, simply extending the reaction time does not always lead to better yields. researchgate.net

Ensuring the purity of the final hydrochloride salt is paramount, particularly for pharmaceutical applications. Common impurities can include residual unreacted hydrazine, chlorinated intermediates from certain synthetic routes, and metal ions if a catalyst is used. google.com The manufacturing process for hydralazine (B1673433) hydrochloride, another hydrazine derivative, highlights the importance of the reaction vessel's material. Using non-metallic, glass-lined reactors can significantly reduce metallic ion contamination and improve the stability and purity of the final product. google.com

Parameters for Synthesis Optimization

| Parameter | Objective | Finding/Strategy | Source(s) |

|---|---|---|---|

| Solvent & Temperature | Enhance Yield | DMF at reflux was found to be optimal in a related multi-component hydrazine synthesis. | researchgate.net |

| Molar Ratio of Reactants | Enhance Yield | Using a 5:1 molar ratio of hydrazine hydrate to the limiting reagent improved yield significantly. Fine-tuning reagent equivalency is key. | organic-chemistry.orgresearchgate.net |

| Catalyst | Improve Purity | If catalysts are used, their removal is critical. Using non-metallic reaction vessels can prevent metal ion contamination. | google.com |

| Reaction Intermediates | Improve Purity | Monitor and control for the presence of by-products such as chlorinated intermediates. | google.com |

Precursor Reactivity and Selectivity in this compound Synthesis

The success of any synthetic route to this compound hinges on the reactivity of the chosen precursors and the selectivity of the reaction.

In reductive amination pathways, the key step is the selective reduction of the hydrazone intermediate in the presence of the carbonyl starting material. nih.gov The reactivity of the C=N bond of the hydrazone must be sufficiently higher than that of the C=O bond of the aldehyde or ketone precursor to achieve a high yield of the desired hydrazine.

In direct alkylation routes using propyl halides, selectivity is the primary challenge. Hydrazine possesses two nucleophilic nitrogen atoms, and the initial product, n-propylhydrazine, is also nucleophilic. This can lead to over-alkylation, yielding byproducts like 1,1-dipropylhydrazine (B3383823) and 1,2-dipropylhydrazine. To favor mono-alkylation, a large excess of hydrazine is often used to increase the statistical probability of a hydrazine molecule reacting with the alkyl halide rather than an already alkylated hydrazine molecule. Modern methods, such as the reductive alkylation with α-picoline-borane, offer greater control over selectivity by carefully adjusting the stoichiometry of the reactants and reagents. organic-chemistry.org The use of acid catalysts, such as hydrochloric acid, can also enhance the efficiency of these reactions. organic-chemistry.org

Mechanistic Investigations of Chemical Transformations Involving N Propylhydrazine Hydrochloride

Detailed Reaction Pathways and Transient Intermediates

While specific mechanistic studies detailing the reaction pathways and transient intermediates for n-propylhydrazine hydrochloride are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of hydrazine (B178648) and other alkyl-substituted hydrazines.

A primary reaction pathway for n-propylhydrazine involves its reaction with carbonyl compounds, such as aldehydes and ketones, to form n-propylhydrazones. This condensation reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate. The initial nucleophilic attack of the terminal nitrogen of n-propylhydrazine on the electrophilic carbonyl carbon is followed by dehydration to yield the C=N double bond of the hydrazone.

In oxidative processes, the reaction pathways are expected to be complex, involving radical intermediates. For instance, in reactions with strong oxidants, hydrogen abstraction from the N-H or C-H bonds can occur, leading to the formation of propylhydrazinyl radicals (CH₃CH₂CH₂NHN•H or CH₃CH₂C•HNHNH₂). These radicals can undergo further reactions such as dimerization, disproportionation, or reaction with other species in the medium. In the presence of oxygen, the formation of peroxy radicals is also a possibility, which can then lead to a cascade of further reactions.

Under reductive conditions, such as in the Wolff-Kishner reduction of its corresponding hydrazones, the reaction pathway involves the deprotonation of the hydrazone to form a resonance-stabilized anion. This is followed by protonation and subsequent elimination of dinitrogen gas (N₂) to generate a carbanion, which is then protonated to yield the final alkane product.

Kinetic Studies and Reaction Rate Determinants

Quantitative kinetic data, such as specific rate constants for reactions involving this compound, are scarce in the literature. However, general principles of chemical kinetics allow for a qualitative understanding of the factors influencing its reaction rates.

The rate of nucleophilic substitution reactions involving this compound is dependent on several factors:

Nucleophilicity: The lone pair of electrons on the terminal nitrogen atom makes n-propylhydrazine a potent nucleophile. The presence of the electron-donating propyl group is expected to enhance its nucleophilicity compared to hydrazine, though steric hindrance may play a counteracting role depending on the electrophile.

Electrophilicity of the Substrate: The reactivity of the electrophile is a key determinant. More electrophilic substrates will react more rapidly with n-propylhydrazine.

Solvent Effects: The solvent can significantly influence reaction rates. Polar protic solvents can solvate the hydrazine, potentially reducing its nucleophilicity, while polar aprotic solvents may enhance the rate of reactions with charged electrophiles.

Temperature and pH: As with most chemical reactions, the rate generally increases with temperature. The pH of the reaction medium is also critical, as it affects the protonation state of the hydrazine. In acidic solutions, the hydrazine will be protonated, reducing its nucleophilicity.

For redox reactions, the rate will be determined by the concentration of the reactants and the specific rate constant of the reaction, which is influenced by the activation energy. The nature of the oxidant or reductant is a primary factor.

A comparative look at the rate constants for the reaction of various hydrazines with atomic oxygen provides some context for the expected reactivity of n-propylhydrazine.

Table 1: Room Temperature Rate Constants for the Reaction of Hydrazines with Atomic Oxygen

| Hydrazine Derivative | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Hydrazine (N₂H₄) | 0.99 (± 0.12) x 10⁻¹¹ |

| Monomethylhydrazine (CH₃NHNH₂) | 1.6 (± 0.34) x 10⁻¹¹ |

| Unsymmetrical Dimethylhydrazine ((CH₃)₂NNH₂) | 2.1 (± 0.34) x 10⁻¹¹ |

This table is for illustrative purposes and shows the trend of increasing rate constant with methylation. The rate constant for n-propylhydrazine is not available in the cited literature but would be expected to follow this general trend.

Stereochemical Aspects and Chiral Induction in Reactions

There is a lack of specific studies in the literature concerning the stereochemical aspects and chiral induction in reactions directly involving this compound. However, the general principles of stereochemistry can be applied to predict potential outcomes.

When n-propylhydrazine reacts with a chiral electrophile, the formation of diastereomeric products is possible. The stereochemical outcome of such a reaction would depend on the facial selectivity of the nucleophilic attack, which can be influenced by steric and electronic factors of both the hydrazine and the electrophile.

In reactions where n-propylhydrazine is used to create a new stereocenter, for example, in the reduction of a prochiral ketone via its hydrazone, the potential for stereoselectivity exists. However, achieving high levels of stereocontrol typically requires the use of a chiral auxiliary or a chiral catalyst. Without such a controlling element, the reaction would likely result in a racemic or near-racemic mixture of enantiomers.

The field of organocatalysis has demonstrated that chiral hydrazines can be employed in asymmetric synthesis. While not specific to n-propylhydrazine, these studies establish the principle that the hydrazine moiety can be a part of a chiral framework to induce stereoselectivity in chemical transformations.

Role of this compound as a Nucleophilic Reagent

The primary chemical role of n-propylhydrazine is that of a nucleophile, owing to the lone pair of electrons on its nitrogen atoms, particularly the terminal -NH₂ group. sigmaaldrich.com This nucleophilicity allows it to react with a wide range of electrophilic centers.

One of the most common applications of its nucleophilic character is in the formation of hydrazones through reaction with aldehydes and ketones. This reaction is fundamental to various synthetic transformations, including the Wolff-Kishner reduction.

N-propylhydrazine can also participate in nucleophilic substitution reactions with alkyl halides and other substrates with suitable leaving groups to form more substituted hydrazine derivatives. Its utility as a nucleophilic probe has been demonstrated in the field of chemical biology for "reverse-polarity" activity-based protein profiling. sigmaaldrich.comsigmaaldrich.com

The nucleophilicity of n-propylhydrazine can be modulated by the reaction conditions. In its hydrochloride salt form, the nitrogen atoms are protonated, significantly diminishing their nucleophilic character. Therefore, the free base is typically generated in situ or used directly for nucleophilic reactions.

Oxidative and Reductive Reactivity Profiles

The nitrogen atoms in this compound are in a reduced state, making the compound susceptible to oxidation. Conversely, the hydrazone derivatives of n-propylhydrazine can act as precursors for the reduction of carbonyl groups.

Oxidative Reactivity:

N-propylhydrazine can be oxidized by a variety of oxidizing agents. The products of oxidation can vary depending on the oxidant and the reaction conditions. Mild oxidation may lead to the formation of propyl-diazene (CH₃CH₂CH₂N=NH), which is generally unstable and can decompose to propane (B168953) and nitrogen gas. Stronger oxidation can lead to the cleavage of the N-N bond and the formation of various nitrogenous and organic products. The oxidation of substituted hydrazines is a complex process that can generate a mixture of products.

Reductive Reactivity:

The most well-known reductive application involving hydrazines is the Wolff-Kishner reduction. In this reaction, the hydrazone formed from an aldehyde or ketone and n-propylhydrazine is treated with a strong base at high temperatures. This process effectively reduces the carbonyl group to a methylene (B1212753) group (CH₂). The driving force for this reaction is the formation of the highly stable dinitrogen molecule (N₂).

This reaction is particularly useful for the deoxygenation of carbonyl compounds that are sensitive to acidic conditions, under which alternative reductions like the Clemmensen reduction are performed.

Applications of N Propylhydrazine Hydrochloride in Advanced Organic Synthesis

Construction of Heterocyclic Systems

N-Propylhydrazine hydrochloride serves as a key precursor in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows for its participation in various cyclization reactions.

Pyrazole (B372694) Derivatives Synthesis

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, frequently employs this compound. The general strategy involves the condensation of n-propylhydrazine with a 1,3-dicarbonyl compound or its equivalent. The use of the hydrochloride salt often necessitates the presence of a base to liberate the free hydrazine (B178648) for the reaction to proceed.

One common method is the reaction of this compound with β-diketones. The reaction typically proceeds by initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the reaction, determining the position of the n-propyl group on the pyrazole ring, is influenced by the steric and electronic properties of the substituents on the β-dicarbonyl compound.

Another approach involves the reaction of this compound with α,β-unsaturated ketones, which first form pyrazoline intermediates that can be subsequently oxidized to pyrazoles. organic-chemistry.org The choice of solvent and reaction conditions can significantly impact the yield and purity of the resulting pyrazole derivatives. orgsyn.org For instance, polar protic solvents like methanol (B129727) or ethanol (B145695) have been found to be effective for such transformations. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Reference |

| β-Diketone | This compound | 1-Propyl-3,5-disubstituted pyrazole | organic-chemistry.org |

| α,β-Unsaturated Ketone | This compound | 1-Propyl-substituted pyrazoline | nih.gov |

| Nitroolefin | This compound | Substituted pyrazole | orgsyn.org |

Triazole and Tetrazole Formation

This compound is also a valuable reagent in the synthesis of triazoles, five-membered heterocycles containing three nitrogen atoms. One established method involves the reaction of this compound with reagents that can provide the remaining carbon and nitrogen atoms of the triazole ring. For example, reaction with amidine hydrochlorides can lead to the formation of 1,5-disubstituted-1,2,4-triazoles. organic-chemistry.org

The Boulton-Katritzky rearrangement is another powerful method for synthesizing 1,2,3-triazoles, where hydrazones derived from n-propylhydrazine can undergo recyclization. beilstein-journals.org This rearrangement often proceeds under basic conditions and allows for the formation of diversely substituted triazoles. beilstein-journals.org

While less common, the synthesis of tetrazoles, five-membered rings with four nitrogen atoms, can potentially involve intermediates derived from n-propylhydrazine. These syntheses are typically more complex and may require multi-step reaction sequences.

Quinoline (B57606) and Pyridazine (B1198779) Ring Formation

The construction of larger heterocyclic systems like quinolines and pyridazines can also be achieved using this compound, although these applications are less frequently reported compared to pyrazole and triazole synthesis.

The synthesis of quinoline derivatives, bicyclic heterocycles containing a benzene (B151609) ring fused to a pyridine (B92270) ring, can potentially involve n-propylhydrazine in reactions with appropriate precursors, such as ortho-haloaryl ketones or aldehydes, followed by cyclization.

Pyridazines, six-membered heterocycles with two adjacent nitrogen atoms, are classically synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound. This compound can be employed in this context to produce N-propyl-substituted pyridazine derivatives. The reaction conditions often require heating in a suitable solvent to drive the cyclization and dehydration steps.

Other Nitrogen-Containing Heterocyclic Structures

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. sigmaaldrich.com For instance, it can be used to prepare various fused heterocyclic systems by reacting with bifunctional electrophiles. The specific structure of the resulting heterocycle is dictated by the nature of the electrophilic partner and the reaction conditions employed.

Formation of Carbon-Nitrogen Bonds and Hydrazone Derivatives

A fundamental application of this compound is in the formation of carbon-nitrogen bonds, most commonly leading to the synthesis of n-propylhydrazones. orgsyn.orgsigmaaldrich.com Hydrazones are formed through the condensation reaction of n-propylhydrazine with aldehydes or ketones. The use of the hydrochloride salt typically requires the addition of a base or the use of a protic solvent to facilitate the liberation of the free hydrazine. orgsyn.org

These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates in a variety of further transformations. orgsyn.org For example, they can be used in the synthesis of pyrazoles, as mentioned previously, or undergo reduction to form substituted hydrazines.

| Carbonyl Compound | Reagent | Product | Reference |

| Aldehyde | This compound | N-Propylhydrazone | orgsyn.org |

| Ketone | This compound | N-Propylhydrazone | orgsyn.org |

The formation of hydrazones is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction.

Development of this compound-Derived Ligands and Catalysts

In the field of coordination chemistry and catalysis, this compound can be a precursor for the synthesis of novel ligands. The nitrogen atoms in the n-propylhydrazine moiety can act as donor atoms to coordinate with metal centers.

By incorporating the n-propylhydrazine unit into larger molecular frameworks, ligands with specific steric and electronic properties can be designed. These ligands can then be used to create metal complexes that may exhibit catalytic activity in various organic transformations. For example, hydrazone derivatives of n-propylhydrazine can act as bidentate ligands, coordinating to a metal through a nitrogen atom and another donor atom present in the molecule. The development of such catalysts is an active area of research, with potential applications in asymmetric synthesis and other advanced catalytic processes.

Utility in Functional Group Interconversions and Complex Molecule Assembly.

This compound serves as a crucial building block in a variety of organic reactions, primarily owing to the nucleophilic nature of the hydrazine moiety. This reactivity is harnessed in the formation of carbon-nitrogen bonds, a fundamental process in the synthesis of numerous organic compounds.

One of the primary applications of n-propylhydrazine and its hydrochloride salt is in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reaction is a key step in the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system, which is a common scaffold in many biologically active molecules and pharmaceuticals. While specific examples detailing the use of this compound in the total synthesis of complex, non-heterocyclic natural products are not extensively documented in readily available literature, its role as a nucleophilic hydrazine source is well-established. For instance, it has been utilized in the development of nucleophilic hydrazine probes for "reverse-polarity" activity-based protein profiling (RP-ABPP). In these studies, n-propylhydrazine acts as a competitor for other hydrazine probes, highlighting its utility as a synthetic building block in the creation of complex chemoproteomic tools. sigmaaldrich.com

The hydrochloride salt of n-propylhydrazine provides a stable and easy-to-handle source of the free base, which can be generated in situ by the addition of a base. This is particularly advantageous in reactions where the free hydrazine is unstable or difficult to handle.

The assembly of complex molecules often involves the strategic introduction of nitrogen-containing functional groups. This compound's ability to participate in reactions that form C-N bonds makes it a valuable tool for synthetic chemists. Its application extends to the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Table 1: Reactivity of this compound in Organic Synthesis

| Reaction Type | Role of this compound | Resulting Functional Group/Molecule |

| Condensation | Nucleophile | Hydrazone |

| Heterocycle Synthesis | Nitrogen source | Pyrazoles, Indoles (via Fischer synthesis) |

| C-N Bond Formation | Nucleophilic partner | Substituted hydrazines, complex amines |

Non-Biological Applications in Material Science Precursors (e.g., Perovskite Chemistry).

In recent years, hydrazine derivatives have emerged as important components in the formulation of precursor solutions for perovskite solar cells. These materials have shown great promise as next-generation photovoltaic technologies, but their stability remains a significant challenge. The oxidation of Sn²⁺ to Sn⁴⁺ in tin-based perovskites is a primary degradation pathway that limits device longevity and performance.

Recent research has demonstrated that hydrazine compounds, including this compound, can act as effective reducing agents to mitigate this degradation. The addition of these compounds to the perovskite precursor solution helps to maintain the tin in its desired +2 oxidation state, thereby enhancing the stability and efficiency of the resulting solar cells.

A study investigating the effects of various hydrazine compounds as additives in lead-tin perovskite precursor solutions highlighted the role of the hydrazine functional group in suppressing the oxidation of Sn²⁺. ntu.edu.tw While this particular study focused on phenylhydrazine (B124118) derivatives, it underscores the general utility of the hydrazine moiety as a reducing agent in this context. The hydrophobic nature of the organic substituents on the hydrazine can also contribute to improved device stability by repelling moisture. ntu.edu.tw

Furthermore, other research has shown that the introduction of reducing agents is crucial for improving the stability of tin-based perovskite solar cells. researchgate.net The use of various reducing agents, including those with different functional groups, has been explored to further enhance device performance. researchgate.net

Table 2: Impact of Hydrazine Derivatives on Perovskite Solar Cell Performance

| Additive Type | Function | Effect on Perovskite Material |

| Hydrazine Derivatives | Reducing Agent | Suppresses oxidation of Sn²⁺ to Sn⁴⁺ |

| Stabilizer | Improves morphology and reduces defects | |

| Hydrophobic agent | Enhances resistance to moisture-induced degradation |

Theoretical and Computational Chemistry of N Propylhydrazine Hydrochloride

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are instrumental in elucidating the electronic structure of n-propylhydrazine hydrochloride. These studies often involve the calculation of various reactivity descriptors that help in predicting how the molecule will interact with other chemical species.

Detailed research findings from quantum chemical calculations provide a deeper understanding of the molecule's reactivity. For instance, the distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are critical in determining its nucleophilic and electrophilic sites. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of n-Propylhydrazine

| Property | Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | - | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | - | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | - | Provides insight into the molecule's polarity and intermolecular interactions. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By simulating reaction pathways, chemists can identify transition states, which are the highest energy points along a reaction coordinate, and determine activation energies. This information is vital for understanding reaction kinetics and predicting the feasibility of a particular chemical transformation.

For example, in substitution or addition reactions involving the hydrazine (B178648) moiety, computational models can map out the energy landscape, revealing the most favorable pathway. These models can also elucidate the role of the hydrochloride salt in influencing the reaction mechanism, such as by protonating the hydrazine group and altering its nucleophilicity.

Prediction of Conformational Preferences and Molecular Energetics

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and physical properties. Computational methods are employed to predict the conformational preferences of this compound. By calculating the relative energies of different spatial arrangements (conformers), the most stable, low-energy conformations can be identified.

These studies involve rotating the single bonds within the propyl chain and around the N-N bond to explore the potential energy surface. The results of these calculations can be summarized in tables that list the relative energies and key dihedral angles of the most stable conformers. This information is crucial for understanding how the molecule might bind to a receptor or a catalyst surface.

Spectroscopic Property Predictions and Validation in Reaction Systems

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Techniques such as Density Functional Theory (DFT) are commonly used to calculate infrared (IR) and nuclear magnetic resonance (NMR) spectra.

The predicted vibrational frequencies from IR spectra calculations can be correlated with specific molecular motions, aiding in the interpretation of experimental spectra. Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms in the molecule can help in assigning the peaks in an experimental NMR spectrum. This synergy between computational prediction and experimental validation is a powerful approach for confirming the structure and purity of this compound in various reaction systems. sigmaaldrich.com

Advanced Analytical Methodologies for Research on N Propylhydrazine Hydrochloride Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving n-propylhydrazine hydrochloride and for the structural characterization of its reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing researchers to track the disappearance of reactants and the appearance of products. jhu.edursc.org

In a typical reaction, the characteristic signals of the propyl group in this compound can be monitored. For instance, the protons on the carbons adjacent to the hydrazine (B178648) moiety exhibit distinct chemical shifts. As a reaction proceeds, the integration of these signals will decrease, while new signals corresponding to the product will emerge and grow. This allows for the calculation of reaction kinetics and the determination of reaction endpoints. rsc.org Modern NMR techniques, such as those that can handle off-resonance signals, are particularly useful in complex reaction mixtures where magnetic field inhomogeneity might be an issue. bris.ac.uk

For product elucidation, multidimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively. This is vital for unambiguously determining the structure of novel derivatives of n-propylhydrazine. While specific NMR data for this compound is not extensively published, the principles of NMR analysis of related hydrazine derivatives are well-established. For example, in the analysis of benzohydrazide (B10538) derivatives, the chemical shifts of protons and carbons provide clear evidence for the structure of the final product. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Alkylhydrazine Derivatives

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenylhydrazine (B124118) | ~7.2 (aromatic), ~6.8 (aromatic), ~4.0 (NH) chemicalbook.com | ~144 (C-N), ~129 (aromatic), ~112 (aromatic) rsc.org |

| 1,2-Diphenylhydrazine | ~7.2-6.8 (aromatic), ~5.5 (NH) chemicalbook.com | Not specified |

| Benzylidene Phenylhydrazine | ~7.6-6.8 (aromatic), ~7.6 (CH=N) rsc.org | ~144-112 (aromatic), ~137 (CH=N) rsc.org |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Mechanistic Pathway Investigation and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for investigating reaction mechanisms and analyzing the fragmentation patterns of this compound and its derivatives. By providing precise mass-to-charge ratio (m/z) information, MS can identify reactants, products, and transient intermediates, offering insights into the step-by-step process of a chemical reaction. purdue.edu

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. The mass spectrum of propylhydrazine (B1293729) itself shows a molecular ion peak and a series of fragment ions that can be used for its identification. massbank.eu In mechanistic studies, techniques like time-dependent ESI-MS can track the evolution of different species in a reaction mixture over time. purdue.edu

Tandem mass spectrometry (MS/MS) is particularly valuable for fragment analysis. In an MS/MS experiment, a specific ion (e.g., the molecular ion of a reaction product) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. The fragmentation patterns of hydrazine derivatives are often characterized by specific bond cleavages and rearrangements, which can be diagnostic for a particular class of compounds. plos.org For example, the fragmentation of diacylhydrazine derivatives has been shown to proceed through specific intramolecular rearrangement pathways. plos.org The stability of the resulting fragment ions often dictates the observed fragmentation pattern. libretexts.org

Table 2: Common Fragment Ions in the Mass Spectra of Hydrazine Derivatives

| Precursor Ion | Fragmentation Pathway | Common Fragment Ions (m/z) |

| Alkylhydrazine | C-C bond cleavage | [M-CH₃]⁺, [M-C₂H₅]⁺ |

| Alkylhydrazine | N-N bond cleavage | [R-NH]⁺, [NH₂]⁺ |

| Acylhydrazone | Cleavage of N-N bond | [R-CO]⁺, [R'-CH=N]⁺ |

| Diacylhydrazine | Intramolecular rearrangement | [R-CO₂]⁻ plos.org |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy in Reaction Studies

Vibrational and electronic spectroscopy provide complementary information for studying reactions of this compound.

Infrared (IR) and Raman Spectroscopy are used to identify functional groups and to follow their transformation during a reaction. The N-H and N-N stretching vibrations in hydrazine and its derivatives give rise to characteristic bands in the IR and Raman spectra. nih.gov For instance, the N-H stretching modes typically appear in the region of 3200-3400 cm⁻¹. nih.gov As a reaction proceeds, the disappearance of these bands and the appearance of new bands (e.g., C=N stretching in hydrazones around 1600-1650 cm⁻¹) can be monitored. High-pressure Raman and IR studies on hydrazine have provided insights into changes in hydrogen bonding and phase transitions, which can be relevant for understanding its reactivity under different conditions. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for studying reactions that involve changes in conjugation or the formation of chromophores. While this compound itself does not have strong absorption in the visible region, many of its reaction products, such as hydrazones formed with aromatic aldehydes, are colored and absorb in the UV-Vis range. mu-varna.bg This property can be exploited for quantitative analysis and for monitoring reaction kinetics. mt.com For example, the reaction of hydrazine with p-dimethylaminobenzaldehyde produces a yellow-colored product with a maximum absorbance at around 458 nm, a reaction often used for the quantification of hydrazine. mt.comrsc.org

Table 3: Characteristic Vibrational and Electronic Spectroscopic Data for Hydrazine Derivatives

| Spectroscopic Technique | Functional Group/Chromophore | Typical Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR/Raman | N-H stretch | 3200-3400 nih.gov |

| IR/Raman | N-N stretch | ~1100 nih.gov |

| IR/Raman | C=N stretch (in hydrazones) | ~1600-1650 |

| UV-Vis | Hydrazone (with aromatic aldehyde) | 250-400 |

| UV-Vis | p-Dimethylaminobenzalazine | ~458 mt.comrsc.org |

Chromatographic Techniques (GC, HPLC) for Mixture Analysis and Separation

Chromatographic techniques are essential for the separation and analysis of complex mixtures that are often encountered in the synthesis and reaction of this compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. researchgate.net Due to the polarity and potential thermal instability of n-propylhydrazine, derivatization is often employed to convert it into a more stable and volatile derivative, such as a hydrazone, before GC analysis. researchgate.netnih.gov This approach not only improves chromatographic performance but also enhances detection sensitivity, especially when coupled with a mass spectrometer (GC-MS). mdpi.com The choice of the stationary phase is critical for achieving good separation of polar nitrogen-containing compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. researchgate.net Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. rasayanjournal.co.in Similar to GC, derivatization of n-propylhydrazine can be performed to introduce a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors. nih.govgoogle.com For instance, derivatization with benzaldehyde (B42025) allows for the HPLC-UV detection of hydrazines. nih.gov

Table 4: Chromatographic Methods for the Analysis of Hydrazines

| Technique | Derivatization Reagent | Column Type | Detection Method |

| GC | Acetone nih.gov | Capillary (e.g., polyethylene (B3416737) glycol) mdpi.com | Mass Spectrometry (MS) nih.govmdpi.com |

| GC | Benzaldehyde | Packed/Capillary | Flame Ionization (FID), Nitrogen-Phosphorus (NPD) cdc.gov |

| HPLC | Benzaldehyde nih.gov | Reversed-phase (e.g., C18) nih.gov | UV-Vis nih.gov |

| HPLC | Salicylaldehyde rasayanjournal.co.in | Reversed-phase (e.g., ODS) rasayanjournal.co.in | UV-Vis rasayanjournal.co.in |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. While a crystal structure of this compound itself may not be readily available, this technique is invaluable for characterizing its solid derivatives, such as hydrazones or metal complexes. mdpi.com

The data obtained from X-ray crystallography serves as a benchmark for computational studies and helps in the rational design of new derivatives with specific properties.

Table 5: Applications of X-ray Crystallography for Hydrazine Derivatives

| Application | Information Obtained |

| Structural Elucidation | Precise 3D atomic arrangement, bond lengths, and angles. researchgate.netresearchgate.net |

| Stereochemistry | Determination of absolute configuration and conformation. |

| Intermolecular Interactions | Identification of hydrogen bonding, van der Waals forces, and crystal packing. researchgate.net |

| Conformation Analysis | Understanding the preferred spatial arrangement of the molecule in the solid state. researchgate.net |

| Metal Coordination | Characterizing the geometry and coordination environment in metal complexes. mdpi.com |

Future Directions and Emerging Research Opportunities in N Propylhydrazine Hydrochloride Chemistry

Integration into Sustainable and Green Chemical Syntheses

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a significant avenue for the future of n-propylhydrazine hydrochloride. While specific research on this compound's role in green chemistry is nascent, the broader class of hydrazine (B178648) derivatives has shown promise in more environmentally benign synthetic protocols.

Future research could focus on utilizing this compound in aqueous media, minimizing the need for volatile organic solvents. The development of catalytic systems that operate under milder conditions, such as ambient temperature and pressure, would further enhance its green credentials. For instance, the use of organocatalysts like L-proline has been effective in the green synthesis of hydrazide derivatives, suggesting a potential parallel for this compound. mdpi.com Exploring its use in mechanochemical synthesis, where reactions are induced by mechanical force rather than solvents, could also present a novel green application.

A comparative look at the green credentials of different synthesis methodologies for hydrazine derivatives is presented below:

| Synthesis Method | Green Chemistry Principle Addressed | Potential for this compound |

| Aqueous Media Synthesis | Safer Solvents | High - reduces reliance on volatile organic compounds. |

| Organocatalysis | Catalysis | High - potential for recyclable and biodegradable catalysts. mdpi.com |

| Mechanochemistry | Waste Prevention | Moderate - requires investigation into solid-state reactivity. |

| Flow Chemistry | Safer Chemistry | High - allows for better control and reduced hazardous waste. rsc.orgrsc.org |

Exploration of Novel Catalytic Roles and Methodologies

The catalytic potential of this compound is a largely unexplored frontier. While hydrazine derivatives are known to participate in reactions like the Wolff-Kishner reduction, their direct role as catalysts is not well-documented. nih.gov Future research could investigate the ability of this compound or its in-situ-generated derivatives to catalyze a variety of organic transformations.

One area of interest could be its involvement in C-C and C-N bond-forming reactions, potentially through the formation of reactive intermediates. The development of metal-catalyzed cross-coupling reactions where this compound acts as a ligand or a precursor to a catalytically active species could unlock new synthetic pathways. Furthermore, its potential in asymmetric catalysis, perhaps through the synthesis of chiral hydrazine-based ligands, warrants investigation. The exploration of its catalytic activity in multicomponent reactions, where multiple starting materials react in a single step to form a complex product, could lead to highly efficient and atom-economical processes. beilstein-journals.org

Advancements in Flow Chemistry and Continuous Processing Applications

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govwikipedia.org The application of flow chemistry to reactions involving hydrazine derivatives is an active area of research, and this compound is a prime candidate for integration into these systems. rsc.orgrsc.org

Future work could focus on developing robust and efficient flow-based syntheses of this compound itself, as well as its subsequent use in continuous manufacturing processes. google.com This could be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The precise control over reaction parameters offered by flow reactors could enable the exploration of reaction conditions that are inaccessible in batch, potentially leading to novel reactivity and selectivity. nih.gov The development of integrated flow systems that combine synthesis, purification, and analysis would represent a significant step towards the automated and on-demand production of molecules derived from this compound.

Table of Potential Advantages of Flow Chemistry for this compound Reactions:

| Parameter | Advantage in Flow Chemistry | Implication for this compound Chemistry |

| Safety | Smaller reaction volumes, better temperature control. nih.gov | Safer handling of potentially energetic reactions. |

| Efficiency | Enhanced mixing and heat transfer. nih.gov | Increased reaction rates and yields. |

| Scalability | Straightforward scaling from lab to production. patsnap.com | Facilitates industrial application of new synthetic methods. |

| Control | Precise control over residence time and stoichiometry. wikipedia.org | Improved selectivity and reduced by-product formation. |

Unexplored Reactivity Patterns and Undiscovered Synthetic Potential

The fundamental reactivity of this compound, beyond its well-established role as a nucleophile, holds significant potential for discovery. sigmaaldrich.comsigmaaldrich.com As a monosubstituted alkylhydrazine, it possesses two nitrogen atoms with different steric and electronic environments, which could be exploited to achieve novel reactivity.

Future research should aim to systematically investigate its reactions with a wide range of electrophiles and oxidizing/reducing agents to uncover new reaction pathways. For example, its behavior in radical reactions or under electrochemical conditions is largely unknown. wikipedia.org The exploration of its use in the synthesis of heterocyclic compounds, beyond simple pyrazoles, could lead to the discovery of new scaffolds with interesting biological or material properties. The potential for this compound to participate in pericyclic reactions or as a precursor to reactive intermediates like diazenes or aminonitrenes also warrants investigation.

Synergistic Approaches with Other Reagent Classes

The combination of this compound with other classes of reagents in a synergistic fashion could lead to the development of powerful new synthetic methodologies. This could involve its use in combination with organometallic reagents, photoredox catalysts, or enzymes to achieve transformations that are not possible with any single component alone.

For instance, a synergistic approach involving this compound and a transition metal catalyst could enable novel C-H activation/functionalization reactions. nih.gov In the realm of photoredox catalysis, it could act as a sacrificial reductant or participate in radical-based transformations initiated by light. The integration of this compound into biocatalytic cascades, where enzymes are used to perform specific transformations, could lead to the development of highly selective and sustainable synthetic routes to complex molecules. Investigating its role in multicomponent reactions, where it can react with two or more other components in a single pot, is a promising avenue for the rapid construction of molecular complexity. beilstein-journals.orgnih.gov

Q & A

Q. What are the recommended safety protocols for handling n-Propylhydrazine hydrochloride in laboratory settings?

- Methodological Answer: Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood. Store refrigerated in tightly sealed containers to prevent degradation or moisture absorption. Spills should be vacuumed or swept into sealed containers for hazardous waste disposal . Electrostatic charge buildup must be mitigated during transfer. For skin contact, wash immediately with water; eye exposure requires 15 minutes of flushing .

Q. How is this compound typically synthesized, and what are critical purity considerations?

- Methodological Answer: While direct synthesis data for this compound is limited, analogous hydrazine hydrochlorides (e.g., phenylhydrazine HCl) are synthesized via diazotization of primary amines (e.g., aniline) with nitrous acid, followed by reduction using agents like sodium sulfite. Acid precipitation isolates the hydrochloride salt . Purity is ensured through recrystallization (e.g., ethanol/water mixtures) and validated via HPLC or NMR (>98% purity). Impurities like unreacted amines or byproducts (e.g., azides) must be monitored .

Q. What analytical methods are suitable for quantifying this compound in solution?

- Methodological Answer: UV-Vis spectroscopy (λ ~250–300 nm, depending on derivatization) or reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) are effective. For derivatization, react with carbonyl compounds (e.g., benzaldehyde) to form hydrazones, which can be quantified via GC-MS . Calibration curves using stock solutions in 0.1 M HCl are recommended to stabilize the compound .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of coordination polymers or metal-organic frameworks (MOFs)?

- Methodological Answer: Hydrazine derivatives act as bridging ligands due to their dual amine functionality. For example, in uranyl coordination polymers, n-Propylhydrazine could replace phenylhydrazine to link metal centers via N,N′-donor sites. Reaction conditions typically involve solvothermal synthesis (e.g., 120°C in DMF/water) with metal salts (e.g., UO₂(NO₃)₂) and co-ligands (e.g., phthalic acid). Structural characterization requires single-crystal XRD and FTIR to confirm coordination geometry .

Q. What mechanistic insights explain the reactivity of this compound with carbonyl compounds?

- Methodological Answer: The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to yield a hydrazone. Acid catalysis (e.g., HCl) protonates the carbonyl oxygen, enhancing electrophilicity. Kinetic studies (e.g., stopped-flow UV-Vis) can determine rate constants, while DFT calculations model transition states. Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry and pH .

Q. How does this compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer: Stability tests (e.g., accelerated degradation studies at 40–60°C) show decomposition via hydrolysis or oxidation, particularly above pH 7. For long-term storage, maintain pH 2–4 (0.1 M HCl) and −20°C. In reactions, avoid prolonged heating (>70°C) without inert atmospheres (N₂/Ar). TGA/DSC analysis reveals decomposition onset temperatures (~70°C), critical for process optimization .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for hydrazine hydrochlorides: How to resolve?

- Methodological Answer: Literature variations (e.g., phenylhydrazine HCl: 243°C vs. n-Propylhydrazine HCl: 60–70°C ) arise from purity, hydration state, or measurement techniques. Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 10°C/min under N₂) to standardize values. Cross-validate with elemental analysis (C, H, N) and Karl Fischer titration for moisture content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.